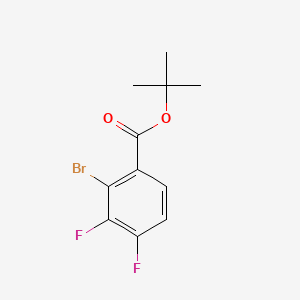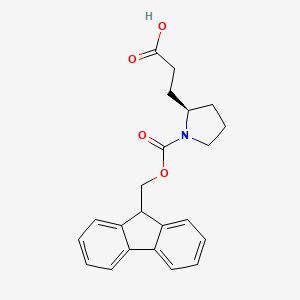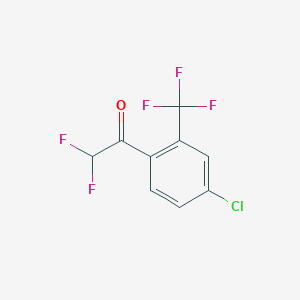
1-(4-Chloro-2-trifluoromethyl-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl derivatives with difluoroethanone precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The presence of chloro and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
- 4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl derivatives
Comparison: 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H4ClF5O |
|---|---|
Molekulargewicht |
258.57 g/mol |
IUPAC-Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-4-1-2-5(7(16)8(11)12)6(3-4)9(13,14)15/h1-3,8H |
InChI-Schlüssel |
NMFBMXLFTDFVCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
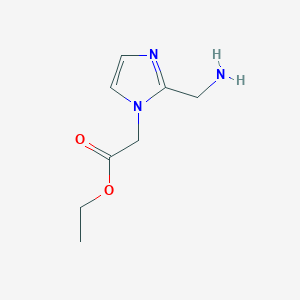
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
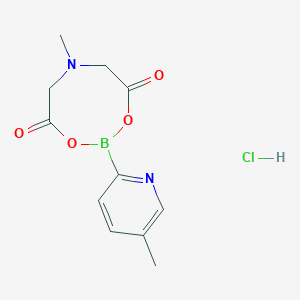
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)


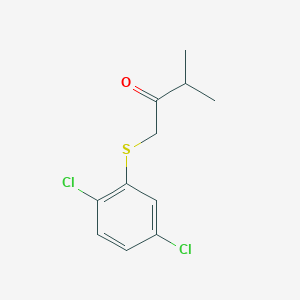
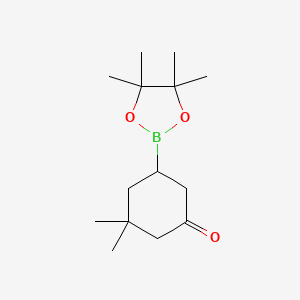

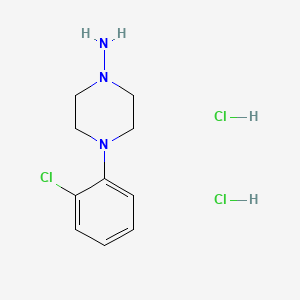
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
